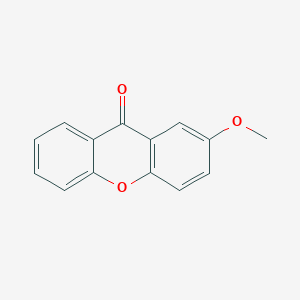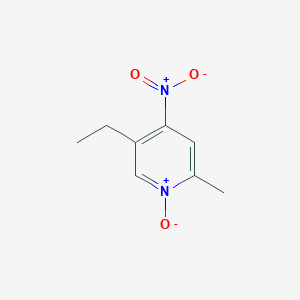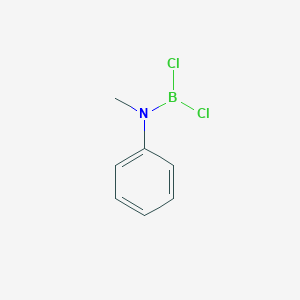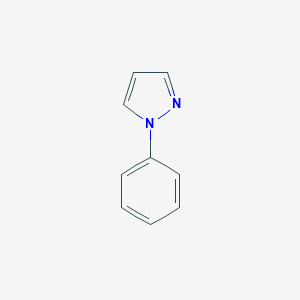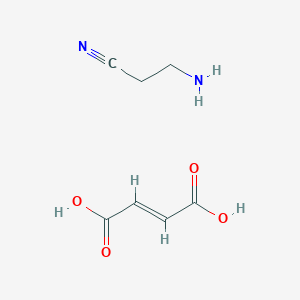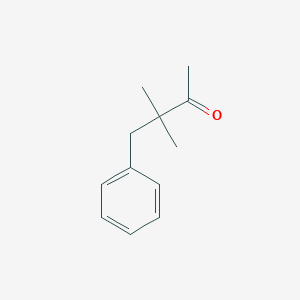
氯胺黄
描述
Chloramine yellow, also known as N-chloro-p-toluenesulfonamide sodium salt, is an organic compound widely used in various chemical and industrial applications. It is a derivative of chloramine and is known for its disinfectant properties. Chloramine yellow is often used in water treatment, textile processing, and as a reagent in organic synthesis.
科学研究应用
Chloramine yellow has a wide range of applications in scientific research, including:
Biology: Chloramine yellow is employed in the disinfection of laboratory equipment and surfaces due to its antimicrobial properties.
Medicine: It is used in the formulation of antiseptic solutions and disinfectants for medical use.
Industry: In the textile industry, chloramine yellow is used as a bleaching agent and in the treatment of wastewater.
作用机制
Target of Action
Chloramine Yellow, also known as Chlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .
Mode of Action
Chloramine Yellow acts as a histamine-H1 receptor antagonist . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The biochemical pathways affected by Chloramine Yellow involve the reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA . The formation of these chlorinated derivatives contributes to cellular oxidative stress .
Pharmacokinetics
The pharmacokinetics of Chloramine Yellow involve several key processes:
- Distribution : The volume of distribution (Vd) in adults ranges from 6-12 L/kg .
- Metabolism : It is metabolized in the liver via CYP450 enzymes (including CYP2D6 and other unidentified enzymes) to active and inactive metabolites .
- Excretion : The compound is excreted in urine .
- Time to Peak : The time to peak in adults is 2-3 hours .
- Half-Life Elimination : The serum half-life elimination in adults is 14-24 hours .
- Protein Binding : It has a protein binding capacity of 33% (range: 29% to 37%) .
Result of Action
The result of Chloramine Yellow’s action is the temporary relief of symptoms associated with allergic reactions, hay fever, rhinitis, urticaria, and asthma . This is achieved by blocking the action of endogenous histamine, which reduces the negative symptoms brought on by histamine .
Action Environment
The action of Chloramine Yellow can be influenced by environmental factors. For instance, in water treatment, chloramines are formed by the reaction of chlorine with ammonia and urea introduced into the water by human perspiration, saliva, mucus, urine, and other biological substances . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .
生化分析
Biochemical Properties
Chloramine Yellow interacts with various enzymes, proteins, and other biomolecules. It is commonly produced by the action of sodium hypochlorite on secondary amines . The nature of these interactions is largely dependent on the specific biochemical context in which Chloramine Yellow is present.
Cellular Effects
Chloramine Yellow can have various effects on different types of cells and cellular processes. For instance, it has been reported that chloramines can cause protein denaturation and hemolysis . The specific effects of Chloramine Yellow on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are complex and can vary depending on the context.
Molecular Mechanism
At the molecular level, Chloramine Yellow exerts its effects through various mechanisms. For example, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular mechanism of action of Chloramine Yellow is dependent on the particular biochemical context in which it is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloramine Yellow can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Chloramine Yellow can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Chloramine Yellow is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Chloramine Yellow is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Chloramine Yellow and any effects on its activity or function can be predicted using tools such as CELLO and YLoc . These tools can provide information about any targeting signals or post-translational modifications that direct Chloramine Yellow to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: Chloramine yellow is typically synthesized through the reaction of p-toluenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{p-Toluenesulfonamide} + \text{Sodium Hypochlorite} \rightarrow \text{Chloramine Yellow} + \text{Sodium Chloride} ]
Industrial Production Methods: In industrial settings, the production of chloramine yellow involves the continuous addition of sodium hypochlorite to a solution of p-toluenesulfonamide. The reaction is maintained at a slightly alkaline pH to optimize yield and purity. The product is then isolated through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions: Chloramine yellow undergoes several types of chemical reactions, including:
Oxidation: Chloramine yellow can act as an oxidizing agent, reacting with various organic and inorganic substrates.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used to facilitate the substitution of the chlorine atom.
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include sulfonamides and other oxidized derivatives.
Substitution: Substitution reactions yield various substituted sulfonamides depending on the nucleophile used.
相似化合物的比较
Monochloramine (NH₂Cl): Used primarily as a disinfectant in water treatment.
Dichloramine (NHCl₂): Less commonly used but also serves as a disinfectant.
Nitrogen Trichloride (NCl₃): Known for its strong disinfectant properties but is highly unstable and less commonly used.
Comparison: Chloramine yellow is unique in its stability and effectiveness as a disinfectant compared to other chloramines. It is more stable than monochloramine and dichloramine, making it suitable for a wider range of applications. Additionally, its ability to act as both an oxidizing agent and a reagent in organic synthesis sets it apart from other similar compounds.
属性
IUPAC Name |
disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAQEWEHJNSDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905956 | |
| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10114-47-3 | |
| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Chloramine Yellow and how does it relate to its use as a dye?
A1: While the provided abstracts do not explicitly state the molecular formula or weight of Chloramine Yellow, they heavily imply its identity as Thioflavine T based on the research titles and the historical context of the dye. [, ] Thioflavine T belongs to the benzothiazole group and is known for its fluorescent properties, particularly its enhanced fluorescence upon binding to specific targets like amyloid fibrils. This property makes it a valuable dye in various biological and chemical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


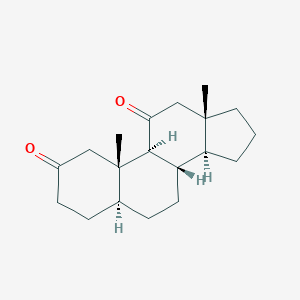
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)
